6a-Naltrexol
Overview
Description
6a-Naltrexol is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes .
Synthesis Analysis
A small library of amino acid ester prodrugs of 6-β-naltrexol was prepared for microneedle-enhanced transdermal delivery . Six amino acid ester prodrugs were synthesized . The lead compound exhibited the most rapid bioconversion to NTXOL in human plasma .Molecular Structure Analysis
The molecular formula of 6a-Naltrexol is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .Physical And Chemical Properties Analysis
The density of 6a-Naltrexol is 1.5±0.1 g/cm3 . Its boiling point is 557.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The molar volume is 231.9±5.0 cm3 .Scientific Research Applications
Pharmacokinetic Studies
6a-Naltrexol has been used in pharmacokinetic studies to understand the behavior of drugs within the body. For instance, it was used in a study to improve the analysis of naltrexone and its primary metabolite 6β-naltrexol in human, rat, and rabbit plasma .
Analytical Chemistry
In the field of analytical chemistry, 6a-Naltrexol is used as a standard in chromatographic or mass spectrometry-based testing applications. These applications range from pharmaceutical research to compliance testing and clinical toxicology .
Treatment of Opioid-Induced Constipation
6a-Naltrexol was studied for the treatment of opioid-induced constipation. It was found to be effective and well-tolerated, and did not precipitate opioid withdrawal symptoms or interfere with opioid pain relief .
Treatment of Narcotic Dependence
The opiates 6β-naltrexol and 6β-naltrexamide function as neutral antagonists in in vitro and in vivo systems previously exposed to morphine, and are under investigation as improved treatments for narcotic dependence .
High-Performance Liquid Chromatography
6a-Naltrexol and its metabolite 6-beta-naltrexol have been analyzed in serum with high-performance liquid chromatography (HPLC). This method is suitable for determination of naltrexone and 6-β-naltrexol in human serum .
Pharmaceutical Research
6a-Naltrexol is used as a reference standard in pharmaceutical research. It helps in the development of new drugs and in the improvement of existing ones .
Safety And Hazards
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-SBCNTATESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1O)OC5=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942580 | |
Record name | αlpha-Naltrexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6a-Naltrexol | |
CAS RN |
20410-98-4 | |
Record name | αlpha-Naltrexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20410-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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